Ethyl 2-(4-chloro-phenyl)-6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate
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Overview
Description
ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the carbonyl group is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(4-BROMOPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
ETHYL 2-(4-METHOXYPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE: Contains a methoxy group instead of chlorine, which can affect its chemical properties and interactions.
ETHYL 2-(4-FLUOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE: Fluorine substitution may enhance its stability and alter its biological activity.
The uniqueness of ETHYL 2-(4-CHLOROPHENYL)-6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H18ClNO3 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-23-18(22)17-16-8-7-15(21)11-12(16)9-10-20(17)14-5-3-13(19)4-6-14/h3-8,11,17,21H,2,9-10H2,1H3 |
InChI Key |
MMJIWORBDVXZJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1C3=CC=C(C=C3)Cl)C=C(C=C2)O |
Origin of Product |
United States |
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